Journal Name:Energy
Journal ISSN:0360-5442
IF:8.857
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/483/description#description
Year of Origin:0
Publisher:Elsevier Ltd
Number of Articles Per Year:2175
Publishing Cycle:Monthly
OA or Not:Not
Effective adsorption of toluene and benzene on coconut activated carbon modified with carbon nanotubes: kinetics, isotherms and thermodynamics
Energy ( IF 8.857 ) Pub Date: 2023-07-21 , DOI: 10.1007/s10450-023-00405-y
The paper describes the adsorption of toluene and benzene on a new sorption material—coconut activated carbon (AC) modified with carbon nanotubes. The new material was characterized using Raman spectroscopy, scanning and transmission electron microscopy, X-ray diffractometry and FTIR. Also, the parameters of the porous space and the specific surface area were determined. The adsorption capacity for toluene and benzene was 123.53 and 84.92 mg g−1, respectively, the contact time was 60 min. The kinetic data were described using intraparticle diffusion, and the results of isothermal studies were described using the Langmuir, Freundlich, and Dubinin-Radushkevich equations. It was found that the adsorption of toluene and benzene considered Weber-Maurice model, that conform to a diffusion with fluid phase film resistance. In addition, the physical nature of adsorption is confirmed by the values of free energy (E = 6.92 and 8.41 kJ moL−1 for benzene and toluene, respectively). According to a thermodynamic study, the Gibbs energy values for nanomodified AC were − 16.32 kJ moL−1 for benzene and − 33.33 kJ moL−1 for toluene, which corresponds to the range of values for physical sorption. Thus, the material can be considered as a promising adsorbent for removing organic pollutants from aqueous media.
Detail
On-surface Ullmann coupling of halo-derivatives of arenes: Monte Carlo simulations for tetracene
Energy ( IF 8.857 ) Pub Date: 2023-07-15 , DOI: 10.1007/s10450-023-00395-x
On-surface synthesis of C–C covalent low-dimensional nanomaterials is a promising method of obtaining structures with tailored and novel physicochemical and electric properties. In this contribution, the Monte Carlo simulation approach was proposed to predict the topology of metal–organic (MO) intermediates formed in the Ullmann homocoupling of halogenated isomers of tetracene. The coarse-grained model of polyaromatic hydrocarbons (PAH) haloderivatives and divalent copper adatoms on a metallic crystal surface (111) was used, where locations of substituents in the molecules were encoded as active centres with directional C–Cu interactions. The computations were performed for various structural isomers of tetracene, from disubstituted to tetrasubstituted units. As a result, diverse superstructures were obtained, such as dimers, trimers, and other oligomers, chains and ladders, and metal–organic (MO) networks, both chiral and achiral. Additionally, for the prochiral linkers, simulations of the racemic mixtures were performed. Our study provided useful insight into the influence of substituents’ position and the carbon backbone’s size on the topology of the modelled precursor architectures.
Detail
Adsorption properties of biochars obtained by KOH activation
Energy ( IF 8.857 ) Pub Date: 2023-07-15 , DOI: 10.1007/s10450-023-00399-7
In this study four kinds of biochars were prepared from the KOH modified biomass. As the carbon precursors there was used the sawdust from the following trees: oak, hornbeam, apple and cherry. The physicochemical properties of the materials were characterized by the N2 adsorption, scanning electron microscopy, thermal analysis (TG, DTG and DTA), infrared spectroscopy, and the Boehm’s titration method. Moreover, pHpzc (the point of zero charge) was determined. The adsorption capacity and the temperature-programmed desorption of ammonia were also studied. The obtained activated biochars were characterized by the large specific surface area (672 to 912 m2/g) and the total pore volume (0.30 to 0.4 cm3/g) as well as the well-developed microporous structure (85–97%). These observations were also confirmed by the SEM analysis. The maximum NH3 adsorption capacity of the activated biochar was determined to be 3.05 mmol/g. These results prove that the sawdust of various origins is appropriate to prepare a cost-effective, environmentally friendly biochar.
Detail
Evaluation and comparison of various methods used for aggregates investigations
Energy ( IF 8.857 ) Pub Date: 2023-07-27 , DOI: 10.1007/s10450-023-00393-z
Natural aggregates from sedimentary rock, like limestone and dolomite, are of a great use in various practical applications. To evaluate their quality, among others, the test of methylene blue adsorption (MB value) using a filter paper is recommended. However, one can consider it as a rough test. In this paper we wished to evaluate its quality by comparison with a more precise spectrophotometric method, i.e., to perform adsorption isotherms of methylene blue from aqueous solutions, as well as determine other parameters characterizing the aggregates. For this purpose, methylene blue adsorption on samples of limestone and dolomite natural aggregates having various grain sizes were studied to assess quality (fine particles content) of the manufactured aggregates. To determine the amount of adsorbed dye two methods were used: the methylene blue stain test and the dye adsorption from its solutions at various concentrations under static conditions. From the linear form of Langmuir adsorption isotherms of methylene blue, the monolayer capacity was determined, and then the specific surface areas of all fractions of aggregates. The structural (N2 adsorption/desorption), textural (SEM/EDS) and crystallographic structure of the aggregates were studied. It was determined that the MB values for 0–2 and MBF for 0–0.125 mm aggregates fractions fulfill the criteria set out in the specifications required for pavement construction. A very good repeatability of the adsorbed amount of methylene blue on the dolomite and limestone aggregates were obtained by these two different methods. These results confirm the reliability of the method blue test used typically in industrial conditions. The measured specific surface areas of limestone and dolomite using N2 adsorption (SBET) are smaller than SMB determined by methylene blue adsorption from aqueous solutions. This is because in aggregates, apart from calcite and dolomite, there is a small admixture of quartz and clay minerals. During N2 adsorption in dry condition, the external surface of the grains is determined, while in the aqueous solution of methylene blue, both the external and inner surfaces of clay minerals are determined.
Detail
Surface modification investigation of nanocrystalline cellulose with combined functional groups for sulfur dioxide capture
Energy ( IF 8.857 ) Pub Date: 2023-06-23 , DOI: 10.1007/s10450-023-00390-2
Two types of modified nanocrystalline cellulose (NCC) were tested for low-concentration SO2 adsorption performance investigation. In this study, NCC was chemically modified with citric acid (CA) and ethylenediamine (EDA) to enhance its potential for SO2 capture. The study reports the successful incorporation of carboxylic acid and amine groups on the surface of cellulose, as shown by XRD, FTIR, TGA, SEM, and EDS analysis. Acid-based titration revealed that 83% of hydroxyl groups of NCC were carboxylate and 92% of supplied carboxyl groups reacted with EDA. The SO2 capture results indicated that EDA-CA-functionalized NCC showed a higher sorption capacity of 1.05 mg-SO2/gsorben at room temperature, atmospheric pressure, and a 20 mL/min flow rate compared to NCC and CA modified cellulose. This suggests that the amine groups in EDA-CA-NCC play a crucial role in adsorbing SO2, while the carboxylic groups in CA-NCC yielded a lower adsorption capacity.
Detail
Preparation of electro-spun konjac glucomannan fabric with entrapped DNA and dynamics of adsorption of acridine orange for carcinogen removal application
Energy ( IF 8.857 ) Pub Date: 2022-03-02 , DOI: 10.1007/s10450-022-00357-9
A nonwoven fabric of konjac glucomannan (KGM) containing double stranded DNA molecules was fabricated by using the electro-spinning method and followed by crosslinking of KGM with 1,6-diisocyanatohexane. The adsorption of acridine orange (AO), as a model carcinogen, to the fabric was measured and analyzed by using a phenomenological theory. The fabric adsorbed AO quantitatively according to a hybrid equation, consisting of a diffusion-limited equation during the initial stage and a stoichiometric equation at the later stage. All the observed adsorption data were analyzed by the theoretical formulas with one time constant for the initial stage, and three parameters containing time constant, number of adsorbed AO at equilibrium and the overshoot factor for the later stage. The time constant for the initial stage increased proportionally with AO concentration and inversely with the square of weight of adsorbent fabric. It was also found that the number of adsorbed AO at equilibrium was determined only by the amount of DNA in the fabric, whereas the time constant for the later stage could become larger as the concentration of DNA in the fabric, f, became larger. The results can be used as a guideline to design an efficient adsorption procedure for the removal of carcinogens by the double-stranded DNA molecules in the fabric.
Detail
Equilibrium and dynamic investigation of butanol adsorption from acetone–butanol–ethanol (ABE) model solution using a vine shoot based activated carbon
Energy ( IF 8.857 ) Pub Date: 2021-11-01 , DOI: 10.1007/s10450-021-00345-5
A novel bio-based activated carbon was synthesized from vine shoot, an agricultural waste, by chemical activation method using NaOH as activating agent. Adsorption of acetone, butanol and ethanol (ABE), as main products in ABE fermentation, in the single and multicomponent systems were measured. The experiments were carried out in both equilibrium and dynamic conditions and selectivity of the adsorbent was calculated, accordingly. The adsorption kinetics of the synthesized adsorbent were also investigated. Based on the obtained results, the synthesized activated carbon (AC) shows a very high butanol loading (about 520 mg/g at 10 g/l butanol equilibrium concentration). High butanol selectivity over ethanol and acetone (10.31 and 7.66, respectively), obtained from multicomponent equilibrium experiments, indicated that the vine shoot based activated carbon showed the high affinity toward butanol. This result was also approved by ABE multicomponent breakthrough experiment in which adsorbed ethanol and acetone displaced by butanol during the adsorption process. High butanol capacity, fast equilibrium time, and excellent butanol affinity, makes the synthesized activated carbon a great candidate for butanol adsorption from ABE fermentation products.
Detail
Physicochemical approach for the modification of medical nanoporous carbon sorbents
Energy ( IF 8.857 ) Pub Date: 2023-01-28 , DOI: 10.1007/s10450-023-00378-y
Nanoporous carbon sorbents modified with oligomers of lactic and glycolic acids were synthesized without the use of catalysts and organic solvents. Their synthesis includes impregnation of the sorbent with a 50% aqueous solution of hydroxy acid followed by multistep thermal treatment. Physicochemical properties of the modified carbon sorbents were studied using low-temperature nitrogen adsorption, scanning electron microscopy, elemental, thermal and spectrophotometric analyses, nuclear magnetic resonance spectroscopy and viscometry. Modification of the carbon sorbent with oligomers of hydroxy acids is accompanied by the appropriate deterioration of its textural characteristics and substantial increase in the oxygen content. The deposited oligomers of glycolic and lactic acids are distributed locally on the carbon surface. It was shown that the sorbent modified with glycolic acid oligomer was more hydrophilic. It exhibited a higher adsorption capacity with respect to gelatin as compared to the sorbent modified with lactic acid oligomer. Differences were found in the biological activity of modified samples toward pathogenic bacteria Pseudomonas aeruginosa, Enterococcus faecalis, Escherichia coli, yeast-like fungi of the Candida genus, and bacterial-fungal Staphylococcus aureus + Candida albicans association. The higher biological activity of the modified carbon sorbents in comparison with the initial sample was attributed to the acid–base properties of deposited oligomers and their ability to biodegrade in an aqueous medium.Graphical abstract
Detail
Change of the surface and structure of activated carbon as a result of HNO3 modification
Energy ( IF 8.857 ) Pub Date: 2023-07-07 , DOI: 10.1007/s10450-023-00401-2
In the paper the chemical modification of activated carbon was presented. The activated carbon was modified by nitric acid. For the tested activated carbons, the following physical and chemical properties were determined: bulk density, pH of the water extract, and effective diameter of the grains. Elemental and technical analyses were performed. The pore distribution was determined using mercury porosimetry. Low-temperature nitrogen isotherms were used to analyze the microporous structure. The chemical properties of the surfaces of the tested adsorbents were interpreted by means of the Boehm method. The water vapor adsorption isotherms at 303 K were determined and the adsorption capacity towards methanol was tested using the desiccator method. Thermogravimetric tests were used and, at the same time, the released oxidizing gases from the tested samples were analyzed using a mass spectrometer. As a result of the modification, activated carbon enriched with acidic oxygen functional groups was obtained. The resulting modified activated carbon showed worse structural parameters (when compred to umodified activated carbon), however it was characterized by a higher adsorption capacity in relation to polar adsorbates such as water and methanol, especially in the low pressure range.
Detail
Comparative performance of industrial-scale oxygen production by pressure swing adsorption and vacuum pressure swing adsorption under plateau environment
Energy ( IF 8.857 ) Pub Date: 2023-07-06 , DOI: 10.1007/s10450-023-00391-1
Oxygen conditioning on a large scale could effectively improve living and working conditions to relieve the hypoxia of plateau environment. Industrial-scale pressure swing adsorption (PSA) and vacuum pressure swing adsorption (VPSA) medical oxygen production systems are designed for supplying oxygen at high altitude of 3800 m areas. The effects of process parameters and key steps on the performance of PSA and VPSA processes have been experimentally compared and analyzed. The results show that the adsorption time, pressure equalization and purge step are key factors of affecting the oxygen production performance. The PSA cycle with pressure equalization of product end and continuous purge could produce ~ 93% O2 with recovery of 45.4% from compressed air and the minimum energy consumption is 1.21 kW·Nm− 3. The VPSA cycle with pressure equalization of product end and intermittent purge could produce ~ 93% O2 with recovery of 54% from super-atmospheric air and the minimum energy consumption is 0.68 kW·Nm− 3.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 ENERGY & FUELS 能源与燃料2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
22.50 158 Science Citation Index Science Citation Index Expanded Not
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